ethyl 6-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 6-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C36H34N2O4S and its molecular weight is 590.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 590.22392874 g/mol and the complexity rating of the compound is 927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of related heterocyclic compounds have been extensively explored, providing insights into their potential applications in scientific research. For instance, the synthesis of fused quinoline heterocycles, including derivatives similar to the compound , involves various chemical reactions that produce novel perianellated tetracyclic heteroaromatics. These synthetic pathways offer a foundation for creating structurally complex molecules with potential applications in medicinal chemistry and materials science (Mekheimer et al., 2005).
Optical and Electronic Properties
Research on the structural and optical properties of quinoline derivatives has revealed their polycrystalline nature in powder form, transforming into nanocrystallites in an amorphous matrix upon thermal deposition. These properties are critical for applications in optoelectronics and photovoltaic devices. The understanding of absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength contributes to the development of materials with specific optical behaviors suitable for thin-film applications (Zeyada et al., 2016).
Catalysis and Material Science
The preparation of pincer-functionalized quinoline ruthenium catalysts demonstrates the compound's potential in catalysis. These catalysts, derived from similar chemical structures, show promise in facilitating reactions under mild conditions, highlighting the broader applicability of such compounds in synthesizing complex molecules and materials with unique properties (Facchetti et al., 2016).
Biomedical Applications
Although specific research directly linking this compound to biomedical applications is scarce, the synthesis and structural elucidation of related thiophene and benzothiophene derivatives with cytotoxic activities suggest the potential of such compounds in drug discovery and development. The exploration of novel thiophene and benzothiophene derivatives highlights the ongoing efforts to identify new therapeutic agents, particularly as anti-cancer compounds (Mohareb et al., 2016).
Properties
IUPAC Name |
ethyl 6-phenyl-2-[[2-(3-propoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O4S/c1-3-19-42-26-14-10-13-25(20-26)31-22-29(27-15-8-9-16-30(27)37-31)34(39)38-35-33(36(40)41-4-2)28-18-17-24(21-32(28)43-35)23-11-6-5-7-12-23/h5-16,20,22,24H,3-4,17-19,21H2,1-2H3,(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXZFLGJORCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C6=CC=CC=C6)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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